Argatroban

Overview

Description

Argatroban is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly effective in the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is a small molecule that selectively and reversibly binds to the active site of thrombin, inhibiting its activity and thus preventing blood clot formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of argatroban involves several key steps:

Adsorption: this compound is adsorbed by a strong basic ion exchange resin.

Elution and Concentration: The compound is eluted and the eluate is collected and concentrated under reduced pressure.

Neutralization and Catalytic Hydrogenation: The concentrated solution is neutralized using an acid solution, followed by the addition of palladium carbon for catalytic hydrogenation. The mixture is then filtered to remove insoluble substances while hot.

Recrystallization: Purified water is added to the this compound solution, which is then slowly cooled to room temperature for recrystallization.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity (not less than 99.5%) and low heavy metal content, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Argatroban undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

Reduction: Catalytic hydrogenation is a key step in its synthesis, involving the reduction of intermediate compounds.

Common Reagents and Conditions:

Catalytic Hydrogenation: Palladium carbon is used as a catalyst.

Neutralization: Acid solutions are used to adjust the pH during synthesis.

Recrystallization: Purified water is used to recrystallize the final product.

Major Products Formed: The primary product formed is this compound itself, with high purity and minimal impurities .

Scientific Research Applications

Argatroban has a wide range of scientific research applications:

Medicine: It is used as an anticoagulant for patients with heparin-induced thrombocytopenia and during percutaneous coronary interventions

Biology: this compound is used in studies related to blood coagulation and thrombin inhibition.

Chemistry: It serves as a model compound for studying direct thrombin inhibitors.

Mechanism of Action

Argatroban exerts its anticoagulant effects by directly inhibiting thrombin. It binds selectively and reversibly to the active site of thrombin, preventing thrombin-catalyzed reactions such as fibrin formation, activation of coagulation factors V, VIII, and XIII, activation of protein C, and platelet aggregation. This inhibition is highly selective, with an inhibitory constant (K_i) of 0.04 µM .

Comparison with Similar Compounds

Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.

Lepirudin: A recombinant hirudin derivative that also inhibits thrombin but is primarily renally cleared.

Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation

Uniqueness of Argatroban: this compound is unique in its hepatic metabolism, making it suitable for patients with renal dysfunction. Unlike lepirudin, which is primarily renally cleared, this compound is metabolized in the liver, allowing for its use in a broader patient population .

Biological Activity

Argatroban is a synthetic direct thrombin inhibitor widely used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical applications, and relevant research findings.

This compound functions by reversibly binding to the active site of thrombin (factor IIa), thereby inhibiting its ability to convert fibrinogen into fibrin and activate other coagulation factors. This mechanism allows this compound to act on both soluble and clot-bound thrombin, distinguishing it from indirect thrombin inhibitors like heparin, which require antithrombin III for their action. The binding of this compound leads to a dose-dependent prolongation of various coagulation parameters including activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) .

Pharmacokinetics

This compound exhibits linear pharmacokinetics when administered intravenously. Following the initiation of an infusion, steady-state drug concentrations are typically achieved within 1 to 3 hours. The elimination half-life ranges from 39 to 51 minutes, allowing for rapid adjustments in dosing based on therapeutic needs. Notably, the anticoagulant effects diminish within 2 to 4 hours after discontinuation of the infusion .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (μg/mL) | 2.48 ± 0.57 |

| Tmax (h) | 0.6 ± 0.28 |

| Elimination Half-life | 39-51 minutes |

| Steady-state Time | 1-3 hours |

Clinical Applications

This compound is primarily indicated for the treatment and prevention of thrombosis in patients with HIT. Its efficacy in this context has been well-documented in clinical studies, highlighting its safety profile compared to other anticoagulants such as lepirudin, which can induce antibody formation that may alter drug activity . In contrast, no significant antibody formation affecting this compound's activity has been reported in patients treated for HIT .

Case Study: this compound in HIT Patients

A study involving over 4,800 patients treated with this compound demonstrated consistent anticoagulation without unexpected loss or enhancement of effect due to antibodies. The mean doses during initial therapy were comparable to those during re-exposure, indicating stable pharmacodynamics .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Pharmacokinetics after Subcutaneous Administration : A study assessed the pharmacokinetics of two formulations of this compound administered subcutaneously in pigs. Results indicated that a sorbitol/ethanol formulation exhibited slower absorption but prolonged antithrombotic effects compared to a saline solution formulation .

- Anticoagulant Activity : Research indicates that this compound effectively prolongs aPTT in a dose-dependent manner. Its ability to inhibit both soluble and clot-bound thrombin makes it particularly effective in managing acute thrombotic conditions .

- Comparison with Other Anticoagulants : this compound has been compared with other direct thrombin inhibitors like dabigatran and factor Xa inhibitors such as rivaroxaban. Studies reveal that while all these agents are effective anticoagulants, this compound's unique mechanism allows it to be used safely in patients with HIT and those requiring rapid anticoagulation reversal .

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of action of Argatroban, and how does its selective inhibition of thrombin influence experimental design in coagulation studies?

this compound is a direct thrombin inhibitor that reversibly binds to the active site of thrombin (Ki = 0.01 µM), blocking both free and clot-bound thrombin. This specificity requires researchers to account for thrombin-dependent pathways in coagulation assays, such as avoiding heparin contamination in vitro. Experimental designs should include controls for thrombin generation (e.g., calibrated automated thrombography) and verify inhibition via aPTT or thrombin time (TT) measurements .

Q. What are the standard pharmacokinetic parameters of this compound in preclinical models, and how do they inform dosing protocols?

this compound exhibits linear pharmacokinetics with a half-life of 39–51 minutes in healthy adults. In rodent models, doses of 1–10 mg/kg via continuous infusion achieve therapeutic anticoagulation (aPTT 1.5–3x baseline). Researchers must adjust for interspecies differences in hepatic metabolism (this compound is primarily cleared via cytochrome P450 3A4/5) and use microsampling techniques to monitor plasma concentrations .

Q. How does renal or hepatic impairment affect this compound dosing in experimental settings, and what methodologies are used to model these adjustments?

this compound is hepatically cleared, necessitating dose reductions in hepatic impairment (e.g., 0.5 µg/kg/min vs. 2 µg/kg/min in healthy subjects). In renal failure, no adjustment is needed, but researchers should monitor free drug levels using ultrafiltration or equilibrium dialysis. Pharmacokinetic modeling (e.g., non-compartmental analysis) is recommended to simulate clearance rates in organ dysfunction .

Advanced Research Questions

Q. How can researchers mitigate this compound’s photodegradation in aqueous solutions during in vitro experiments?

Photodegradation of this compound generates multiple metabolites (e.g., hydroxylated derivatives) under UV light. To stabilize solutions, use amber glassware, maintain pH 6–7, and add antioxidants like ascorbic acid (0.1% w/v). LC-MS/MS analysis is critical to quantify degradation products and validate solution integrity over time .

Q. What explains discrepancies between aPTT measurements and plasma this compound concentrations in anticoagulation monitoring?

Non-linear correlations between aPTT and this compound concentrations (r=1 in INTEM vs. r=0.99 for aPTT) arise from thrombin’s dual role in coagulation and platelet activation. Advanced monitoring should combine aPTT with viscoelastic tests (e.g., ROTEM® INTEM) to assess clot formation dynamics and reduce inter-laboratory variability .

Q. How should dosing protocols be optimized for this compound in critically ill patients with multi-organ failure undergoing ECMO?

Critically ill patients often require lower doses (0.26 µg/kg/min vs. 2 µg/kg/min) due to reduced hepatic perfusion and drug clearance. Bayesian pharmacokinetic models, incorporating aPTT and organ failure scores (e.g., SOFA), can individualize dosing. Retrospective cohort analyses suggest dose reductions of 50–75% in multi-organ dysfunction .

Q. What methodological approaches resolve contradictions in clinical trial outcomes for this compound in acute ischemic stroke?

Meta-analyses of 21 studies show improved neurological scores with this compound but heterogeneity in control groups (e.g., alteplase vs. placebo). Stratified analysis by stroke severity (NIHSS score) and propensity score matching can reduce confounding. Preclinical models should standardize occlusion times (e.g., 2-hour MCAO in rodents) to enhance translational relevance .

Q. How can computational models predict this compound’s anticoagulant efficacy in novel therapeutic contexts, such as COVID-19-associated coagulopathy?

Network effectiveness analysis combined with molecular docking predicts this compound’s binding affinity to thrombin variants (e.g., mutant forms in hyperinflammatory states). In silico simulations using platforms like Schrödinger Suite can prioritize candidate doses for in vitro validation in SARS-CoV-2-infected endothelial cell models .

Q. What challenges arise in formulating this compound for sustained-release delivery, and how are they addressed experimentally?

this compound’s short half-life and hydrophilicity complicate sustained-release formulations. Ternary phase diagrams (e.g., this compound-PVP-PLGA) identify optimal polymer ratios for nanoparticle encapsulation. In vitro release studies using dialysis membranes (pH 7.4, 37°C) show 80% release within 24 hours, requiring cross-linking agents to prolong efficacy .

Q. How can researchers design ethical studies to evaluate this compound in pediatric populations despite limited regulatory approval?

Retrospective analyses of off-label use in pediatric HIT (n=12) suggest weight-based dosing (0.1–0.3 µg/kg/min) with aPTT monitoring. Prospective registries (e.g., EMA’s ENCePP) enable data pooling while adhering to ethical guidelines. Ex vivo models using pediatric plasma samples can simulate pharmacokinetics before clinical trials .

Q. Methodological Guidelines

- Data Contradiction Analysis : Use stratified subgroup analysis and meta-regression to address heterogeneity in clinical trials. For preclinical inconsistencies, validate findings across multiple species (e.g., murine vs. porcine thrombosis models) .

- Experimental Design : Incorporate blinding and randomization in animal studies to reduce bias. For in vitro coagulation assays, standardize platelet-poor plasma preparation to minimize pre-analytical variability .

- Statistical Tools : Apply mixed-effects models for longitudinal aPTT data and Kaplan-Meier survival analysis for thrombotic outcomes. Use R or Python for pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Properties

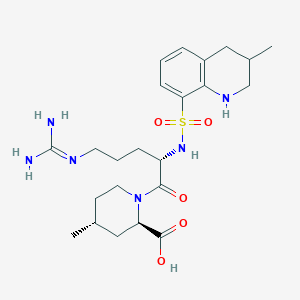

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046467 | |

| Record name | Argatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation. | |

| Record name | Argatroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from ethanol | |

CAS No. |

74863-84-6, 121785-71-5 | |

| Record name | Argatroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argatroban [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074863846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argatroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Argatroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 121785-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGATROBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCY3U280Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Argatroban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

188-191 °C | |

| Record name | Argatroban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.